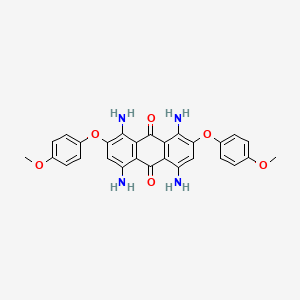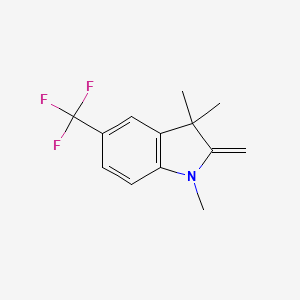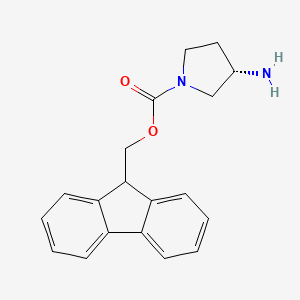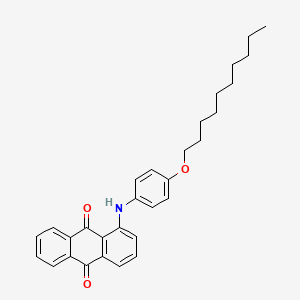![molecular formula C15H24ClN5O4 B15250705 (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid CAS No. 63432-77-9](/img/structure/B15250705.png)
(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino and carboxylic acid groups, makes it a valuable candidate for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the reaction of cyanuric chloride with an appropriate amine under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various chemical transformations.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63432-77-9 |
|---|---|
Formule moléculaire |
C15H24ClN5O4 |
Poids moléculaire |
373.83 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H24ClN5O4/c1-7(2)5-9(11(22)23)17-14-19-13(16)20-15(21-14)18-10(12(24)25)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,22,23)(H,24,25)(H2,17,18,19,20,21)/t9-,10-/m0/s1 |
Clé InChI |
XOUDNJGIAMZHLE-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC1=NC(=NC(=N1)Cl)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC1=NC(=NC(=N1)Cl)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


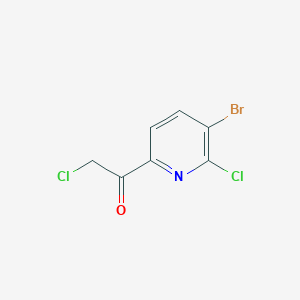

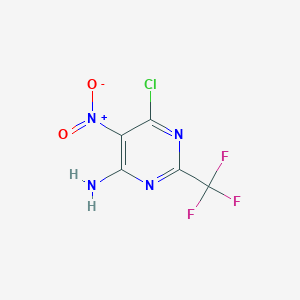
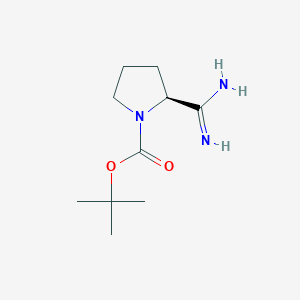
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
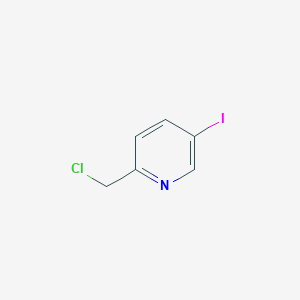
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)

![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
